molecular formula C7H3Cl2F3O B1404609 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene CAS No. 1404193-69-6

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Cat. No.: B1404609
CAS No.: 1404193-69-6
M. Wt: 231 g/mol
InChI Key: CGKUTBAKAUREBJ-UHFFFAOYSA-N
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Description

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a useful research compound. Its molecular formula is C7H3Cl2F3O and its molecular weight is 231 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKUTBAKAUREBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 19F NMR chemical shift data for 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 19F NMR Characterization of 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene

Executive Summary

1-Chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene (CAS: 1404193-69-6) is a highly halogenated aromatic compound featuring a unique chlorodifluoromethoxy (-OCF₂Cl) motif[1]. This specific functional group is increasingly utilized in advanced drug development and agrochemistry to finely tune lipophilicity (logP), membrane permeability, and metabolic resistance. Characterizing this molecule requires precision, as the high density of spin-active halogens (19F, 35/37Cl) creates complex electronic environments. This guide provides a self-validating methodology for the acquisition and interpretation of its 1H and 19F Nuclear Magnetic Resonance (NMR) spectra.

Theoretical Framework & Chemical Shift Causality

The NMR chemical shifts of this molecule are governed by competing inductive (-I) and mesomeric (+M) effects from the halogen substituents:

  • 1H NMR Causality: The benzene ring protons (H3, H5, H6) reside in highly distinct electronic environments. The chlorine atom at C1 exerts a strong inductive electron-withdrawing effect (-I), which strongly deshields the ortho proton (H6), pushing it downfield. Conversely, the fluorine atom at C2, despite its high electronegativity, donates electron density into the ring via resonance (+M effect). This shields the ortho proton (H3), shifting it upfield relative to standard benzene.

  • 19F NMR Causality: 19F chemical shifts are hypersensitive to local electronegativity and polarizability. The aryl fluorine (Ar-F) is deshielded by the ortho-chlorine atom, shifting it downfield relative to unsubstituted fluorobenzene[2]. More critically, the -OCF₂Cl group presents a distinct shift. While a standard trifluoromethoxy (-OCF₃) group resonates at approximately -58 ppm[3], replacing one highly electronegative fluorine with a larger, more polarizable chlorine atom deshields the remaining fluorine nuclei, shifting the signal significantly downfield to approximately -25 to -29 ppm[4].

Experimental Protocols & Self-Validating Workflows

To ensure absolute structural confidence, the following step-by-step methodology incorporates built-in self-validation checkpoints.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.05% v/v Tetramethylsilane (TMS) as the 1H internal standard (0.00 ppm) and a trace amount of Trichlorofluoromethane (CFCl₃) as the 19F internal standard (0.00 ppm).

  • Probe Tuning: Insert the sample into a 400 MHz (for 1H) / 376 MHz (for 19F) spectrometer equipped with a multinuclear cryoprobe. Manually tune and match both the 1H and 19F channels to minimize reflected power.

  • Self-Validation Checkpoint (Shimming): Perform 3D gradient shimming. Validation: Assess the TMS 1H signal. The full-width at half-maximum (FWHM) must be < 0.5 Hz with perfect symmetry. If asymmetric, manually adjust the Z1 and Z2 gradients. Poor shimming will obscure the critical long-range 1H-19F scalar couplings.

  • 1H NMR Acquisition: Acquire 16 scans with a spectral width of 15 ppm and a relaxation delay (d1) of 2 seconds.

  • 19F NMR Acquisition (Inverse-Gated): Acquire the 19F spectrum using inverse-gated 1H decoupling.

    • Causality for Parameter Selection: Fluorine nuclei in non-protonated groups like -OCF₂Cl lack efficient dipole-dipole relaxation pathways, resulting in exceptionally long T₁ relaxation times. You must set the relaxation delay (d1) to ≥ 5 seconds to ensure quantitative integration and prevent signal saturation[5].

Structural Validation Workflow

NMR_Workflow Prep Sample Preparation (CDCl3, 0.05% TMS, CFCl3) Tune Probe Tuning & Matching (1H and 19F channels) Prep->Tune Shim Shimming & Locking (Validate TMS FWHM < 0.5Hz) Tune->Shim Acq1H 1H NMR Acquisition (ns=16, d1=2s) Shim->Acq1H Acq19F 19F NMR Acquisition (ns=64, d1=5s, 1H-decoupled) Shim->Acq19F Process Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq19F->Process Validate Structural Validation (19F-13C HMBC Cross-Check) Process->Validate

Standardized workflow for dual-nuclei (1H/19F) NMR acquisition and structural validation.

Spectral Data Presentation & Interpretation

The following tables summarize the quantitative data and the mechanistic rationale for the observed chemical shifts and scalar couplings.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Mechanistic Rationale
H6 ~7.42ddJ_HH = 8.8, J_HF = 5.5Strongly deshielded by the ortho-Cl (-I effect). Exhibits ortho-coupling to H5 and a 4-bond meta-coupling to the Ar-F at C2.
H5 ~7.05dddJ_HH = 8.8, 2.8, J_HF = 1.0Located meta to Cl and ortho to -OCF₂Cl. Shows complex splitting from H6 (ortho), H3 (meta), and Ar-F (para).
H3 ~6.98ddJ_HF = 9.5, J_HH = 2.8Shielded by the ortho-F (+M effect). Exhibits strong 3-bond ortho-coupling to the Ar-F and meta-coupling to H5.
Table 2: 19F NMR Spectral Data (376 MHz, CDCl₃, 1H-Decoupled)
GroupShift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
-OCF₂Cl (C4)~ -28.5s2FMassive downfield shift relative to a standard -OCF₃ group (-58 ppm) due to the substitution of F for the less electronegative, deshielding Cl atom[4].
Ar-F (C2)~ -109.5s1FDeshielded relative to unsubstituted fluorobenzene (-113 ppm) due to the electron-withdrawing influence of the ortho-chlorine atom[2].

Note: If acquired without 1H-decoupling, the Ar-F signal will appear as a complex multiplet (ddd) due to scalar coupling with H3, H6, and H5.

Advanced Self-Validation: The 19F-13C HMBC Checkpoint

To definitively prove that the singlet at -28.5 ppm belongs to the -OCF₂Cl group and is not a fluorinated impurity, execute a 19F-13C Heteronuclear Multiple Bond Correlation (HMBC) experiment.

Validation Logic: The fluorine nuclei must show a massive 1-bond scalar coupling (J_CF ≈ 280–290 Hz) to the highly deshielded carbon atom of the methoxy group (typically resonating near 125 ppm in 13C NMR)[4]. If this specific J_CF coupling is absent, the signal is an artifact or impurity, and the batch fails quality control.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9583, 1-Chloro-2-fluorobenzene". Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68010, (Trifluoromethoxy)benzene". Available at: [Link]

  • Taylor & Francis Online. "Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes". Available at: [Link]

Sources

Mechanism of Electrophilic Aromatic Substitution in 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism for the polysubstituted aromatic compound, 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene. The functionalization of complex aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.[1] This document elucidates the interplay of inductive and resonance effects of the three distinct halogen and haloalkoxy substituents, which collectively govern the reactivity and regioselectivity of the benzene ring. Through a detailed examination of electronic effects and steric considerations, we predict the most probable site for electrophilic attack and outline the mechanistic pathways for key EAS reactions. This guide serves as a predictive framework for synthetic chemists aiming to further functionalize this and structurally related molecules.

Part 1: Foundational Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds, allowing for the replacement of a hydrogen atom on the aromatic ring with an electrophile.[2][3] The reaction universally proceeds through a two-step mechanism that temporarily disrupts, and then restores, the highly stable aromatic system.

  • Formation of the Sigma Complex: The reaction is initiated when the π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] This initial step is typically the slow, rate-determining step of the reaction as it involves the loss of aromaticity.[5]

  • Deprotonation and Restoration of Aromaticity: In the second, rapid step, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex. This action restores the conjugated π-system, thereby re-establishing the aromaticity of the ring and yielding the final substituted product.[4][6]

Caption: The general two-step mechanism of electrophilic aromatic substitution.

Part 2: Analysis of Substituent Effects on the Target Molecule

The reactivity and regioselectivity of an EAS reaction are not random; they are dictated by the electronic properties of the substituents already present on the benzene ring.[7][8] These groups can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack.[9] We will now dissect the individual and collective effects of the substituents on 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene.

The Chloro (-Cl) and Fluoro (-F) Substituents

Halogens represent a unique class of substituents in EAS reactions.

  • Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine pull electron density away from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less nucleophilic and thus less reactive than unsubstituted benzene.[10][11]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated into the aromatic π-system through resonance.[10][12] This effect increases the electron density at the ortho and para positions.

Crucially, for halogens, the deactivating inductive effect outweighs the activating resonance effect, leading to a net deactivation of the ring.[13][14] However, the resonance donation, while weaker, is sufficient to direct incoming electrophiles to the electron-enriched ortho and para positions.[9][13] Therefore, both the -Cl and -F groups are classified as deactivating, ortho-, para--directors .

The Chloro(difluoro)methoxy (-OCF₂Cl) Substituent

The -OCF₂Cl group presents a more complex interplay of competing electronic effects.

  • Inductive Effect (-I): The highly electronegative fluorine and chlorine atoms on the methyl group create a powerful electron-withdrawing effect. This effect is transmitted through the oxygen atom to the benzene ring, strongly deactivating it.

  • Resonance Effect (+R): Similar to a standard alkoxy group (-OR), the oxygen atom adjacent to the ring possesses lone pairs that can be donated into the π-system via resonance.[1] This +R effect strongly directs incoming electrophiles to the ortho and para positions.

While the attached haloalkyl group significantly diminishes the oxygen's ability to donate electron density, the resonance effect is still the primary determinant of regioselectivity. Thus, the -OCF₂Cl group is also a deactivating, ortho-, para--director .

Summary of Substituent Properties

The combined influence of these groups renders the entire aromatic ring significantly less reactive than benzene. Successful electrophilic substitution will necessitate more forcing reaction conditions (e.g., stronger electrophiles, higher temperatures, or potent catalysts).

SubstituentPositionInductive EffectResonance EffectOverall Electronic EffectDirecting Effect
-Cl C1Withdrawing (-I)Donating (+R)Deactivatingortho, para
-F C2Withdrawing (-I)Donating (+R)Deactivatingortho, para
-OCF₂Cl C4Withdrawing (-I)Donating (+R)Deactivatingortho, para

Part 3: Predicting Regioselectivity and the Mechanistic Pathway

With multiple directing groups, the final position of substitution is determined by the synergy, competition, and steric hindrance associated with each group.[4] The available positions for substitution on the ring are C3, C5, and C6.

  • Position C3: This position is ortho to the -F group and ortho to the -OCF₂Cl group. While electronically activated by two groups, it is sterically hindered, being flanked by the C2-fluoro and C4-alkoxy substituents.

  • Position C5: This position is highly favored electronically. It is para to the -Cl group, para to the -F group, and ortho to the -OCF₂Cl group. It receives reinforcing directive effects from all three substituents.

  • Position C6: This position is ortho to the -Cl group and meta to the other two. It receives the weakest electronic activation.

Directing_Effects cluster_ring 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene mol Ring Structure C3 C3 C5 C5 C6 C6 Cl_dir -Cl (C1) Cl_dir->C5 para Cl_dir->C6 ortho F_dir -F (C2) F_dir->C3 ortho F_dir->C5 para OCF2Cl_dir -OCF₂Cl (C4) OCF2Cl_dir->C3 ortho OCF2Cl_dir->C5 ortho

Caption: Combined directing effects of substituents on the aromatic ring.

Mechanistic Pathway: Nitration at C5

Nitration serves as a classic example of an EAS reaction. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2]

  • Generation of Electrophile: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O

  • Nucleophilic Attack: The π-system of the substituted benzene attacks the nitronium ion at the C5 position, forming a resonance-stabilized sigma complex. The positive charge is delocalized across the ring but is most effectively stabilized by the resonance contribution from the para-alkoxy group.

  • Deprotonation: A base, such as H₂O or HSO₄⁻, removes the proton from C5, restoring aromaticity and yielding the final product, 1-Chloro-5-nitro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene .

Caption: Workflow for the nitration of the target molecule at the C5 position.

Part 4: Experimental Protocol

The following protocol is a representative, self-validating system designed to achieve the regioselective nitration of the title compound. The choice of fuming acids is a direct consequence of the ring's deactivated nature, providing a sufficiently high concentration of the nitronium electrophile to drive the reaction.

Title: Protocol for the Regioselective Nitration of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Objective: To synthesize 1-Chloro-5-nitro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene.

Materials & Reagents:

  • 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene (Substrate)

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid (3.0 eq). Cool the flask to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the substrate (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the cold, stirring sulfuric acid over 15 minutes. Maintain the internal temperature below 5°C.

  • Nitrating Agent Addition: Add fuming nitric acid (1.2 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5°C. Causality Note: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material. The reaction may take 1-4 hours.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice in a beaker. This will quench the reaction and precipitate the organic product.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Trustworthiness Note: The bicarbonate wash is complete when CO₂ evolution ceases, providing a visual confirmation of acid removal.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure product.

  • Characterization: Confirm the structure and purity of the product (1-Chloro-5-nitro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Safety Precautions: This procedure involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part 5: Conclusion

The electrophilic aromatic substitution of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a prime example of electronically controlled regioselectivity in a complex system. Despite the presence of three powerful deactivating groups, a clear and predictable outcome can be determined. The synergistic ortho, para-directing effects of the chloro, fluoro, and chloro(difluoro)methoxy groups converge to strongly favor electrophilic attack at the C5 position. The overall deactivation of the ring necessitates the use of forcing reaction conditions to achieve substitution. This in-depth analysis provides synthetic chemists with the foundational understanding required to predictably functionalize this molecule, enabling the rational design and synthesis of novel compounds for research and development.

References

  • Filo. (2025, June 16). Why is chlorine, an electron withdrawing group, ortho-para dire. Retrieved from [Link]

  • Grokipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • askIITians. (2025, March 11). Although chlorine is an electron withdrawing group, yet it is ortho. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]

  • Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes | Organic Chemistry.... Retrieved from [Link]

  • YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution - Chemistry. Retrieved from [Link]

  • Mustansiriyah University. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

  • Chemistry Talk. (2024, May 13). Directing Effects | ChemTalk. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 17.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of modern agrochemicals relies heavily on the strategic incorporation of halogenated moieties to modulate physicochemical properties, enhance metabolic stability, and improve target binding affinity. 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a highly specialized, multi-functional aromatic building block. This application note details the mechanistic rationale, synthetic utility, and validated experimental protocols for utilizing this precursor in the development of advanced crop protection agents, such as pyrazole amides and diamide insecticides.

Physicochemical Rationale & Structural Significance

The incorporation of organofluorine compounds into agrochemical active ingredients has driven monumental shifts in crop protection efficacy[1]. The structure of 1-chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene offers three distinct functional handles, each serving a critical role in both late-stage synthesis and biological performance:

  • The Chlorodifluoromethoxy (-OCF₂Cl) Group: While the trifluoromethoxy (-OCF₃) group is ubiquitous in commercial pesticides, the substitution of a single fluorine for a chlorine atom introduces unique steric and electronic parameters. The -OCF₂Cl group acts as a potent lipophilic electron-withdrawing group. Its increased molar refractivity and steric bulk allow for tighter, more specific binding in the hydrophobic pockets of invertebrate target enzymes (e.g., ryanodine receptors)[2]. Furthermore, it effectively blocks cytochrome P450-mediated oxidative metabolism[3].

  • The 1-Chloro Substituent: Serves as the primary synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular assembly of complex heteroaryl scaffolds.

  • The 2-Fluoro Substituent: Highly electron-withdrawing, this ortho-fluorine significantly lowers the electron density of the aromatic ring. This electron deficiency accelerates the oxidative addition of Palladium(0) into the adjacent, typically recalcitrant C-Cl bond, enabling cross-coupling under milder conditions[1].

Quantitative Data: Substituent Comparison

To understand the causality behind selecting the -OCF₂Cl group over traditional methoxy derivatives, we must analyze their fundamental physicochemical properties.

Table 1: Physicochemical Properties of Methoxy Substituents in Agrochemical Design

SubstituentLipophilicity (Hansch π)Electronic Effect (Hammett σp)Steric Bulk (MR)Metabolic Stability (in vivo)
-OCH₃ -0.02-0.277.87Low (Susceptible to O-dealkylation)
-OCF₃ 1.040.357.92High (Resistant to oxidation)
-OCF₂Cl 1.180.3812.45High (Sterically shielded & resistant)

Synthetic Workflows & Mechanistic Pathways

The synthesis of next-generation agrochemicals using this precursor typically follows a two-stage workflow: the selective fluorination of a trichloromethoxy precursor, followed by a Palladium-catalyzed cross-coupling to append the bioactive heterocyclic core.

Workflow A Starting Material: 4-Chloro-3-fluoro- trichloromethoxybenzene B Fluorination (HF/Catalyst) Selective Cl/F Exchange A->B C Precursor: 1-Chloro-4-[chloro(difluoro)methoxy] -2-fluorobenzene B->C D Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) C->D E Agrochemical Active Ingredient (e.g., Pyrazole Amide Herbicide) D->E

Fig 1. Synthetic workflow from trichloromethoxy precursor to active agrochemical ingredient.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Precursor via Selective Halogen Exchange

This protocol details the controlled fluorination of 1-chloro-2-fluoro-4-(trichloromethoxy)benzene to yield the target precursor[4].

  • Causality & Rationale: The reaction utilizes anhydrous Hydrogen Fluoride (HF) for selective halogen exchange. The first two α-chlorine atoms of the trichloromethoxy group are rapidly exchanged due to the stabilization of the intermediate oxonium ion. The third chlorine atom requires significantly higher activation energy to exchange. By strictly capping the temperature at 110°C, over-fluorination to the -OCF₃ derivative is prevented.

  • Equipment: 5L Hastelloy high-pressure reactor (required to withstand HF corrosion).

Step-by-Step Methodology:

  • Reagent Charging: Charge 850 g of 1-chloro-2-fluoro-4-(trichloromethoxy)benzene and 5 g of perfluorobutylsulfonyl fluoride (catalyst) into the reactor. Cool the system to <5°C.

  • HF Addition: Slowly introduce 780 g of anhydrous HF. Note: The large molar excess of HF drives the equilibrium of the halogen exchange, while the low initial temperature prevents violent exothermic runaway.

  • Pressurization & Heating: Seal the reactor and gradually raise the temperature to 100–110°C. Maintain the internal pressure at 2.5–2.8 MPa for 4.5 hours.

  • In-Process Validation: Draw an aliquot and analyze via GC-FID. Validation Checkpoint: The reaction is deemed complete and successful only when the intermediate 1-chloro-2-fluoro-4-(fluorodichloromethoxy)benzene is detected at <0.5%.

  • Workup: Vent excess HF through a basic scrubber system. Neutralize the crude organic mixture to pH 6-7 using 10% aqueous K₂CO₃. Isolate the product via steam distillation followed by vacuum rectification to achieve >98% purity.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the precursor with a heteroaryl boronic acid (e.g., 1-methyl-1H-pyrazole-4-boronic acid) to form an advanced agrochemical core.

  • Causality & Rationale: Aryl chlorides are traditionally challenging substrates for oxidative addition due to high C-Cl bond dissociation energy (~96 kcal/mol). SPhos is selected as the ligand because its electron-rich biaryl structure stabilizes the Pd(0) species, lowering the activation barrier, while its steric bulk promotes rapid reductive elimination of the final product.

Step-by-Step Methodology:

  • Degassing: In a 500 mL Schlenk flask, combine Toluene (100 mL) and H₂O (10 mL). Sparge with Argon for 30 minutes to rigorously deoxygenate the system and prevent Pd(0) deactivation.

  • Reagent Charging: Add 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene (10.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid (12.0 mmol), and K₃PO₄ (20.0 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (0.5 mmol, 5 mol%) and SPhos (1.0 mmol, 10 mol%).

  • Reaction: Heat the biphasic mixture to 90°C under vigorous stirring (800 rpm) for 12 hours. Note: High shear mixing is required to maximize the interfacial surface area between the organic and aqueous phases, facilitating the transmetalation step.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). Validation Checkpoint: The precursor (R_f = 0.7, UV active) must completely disappear, replaced by the coupled product (R_f = 0.4, highly fluorescent under 254 nm).

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd black, separate the organic layer, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA PdII Pd(II) Complex (Aryl-Pd-Cl) OA->PdII TM Transmetalation (Boronic Acid) PdII->TM PdII2 Pd(II) Complex (Aryl-Pd-Aryl') TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Product Coupled Agrochemical RE->Product Precursor 1-Chloro-4-[chloro(difluoro)methoxy] -2-fluorobenzene Precursor->OA

Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the fluorinated precursor.

Reaction Optimization Data

To further validate the choice of the Pd(OAc)₂/SPhos catalytic system, the following optimization data demonstrates the specific challenges of activating the 1-chloro position and how ligand selection directly dictates reaction success.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ Na₂CO₃Dioxane/H₂O10015%Poor oxidative addition due to unactivated C-Cl bond and weak ligand electron donation.
Pd(dppf)Cl₂ K₂CO₃DMF9042%Moderate conversion; bidentate ligand restricts reductive elimination rate.
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O9094% Complete conversion; electron-rich SPhos accelerates oxidative addition and bulky structure promotes reductive elimination.

Sources

In vitro assay preparation using 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Assay Preparation and Execution for Novel Halogenated Benzene Compounds

Compound Class: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene and related small molecules.

Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and cancer biology.

Senior Application Scientist: Dr. Gemini

Introduction: Bridging Chemistry and Biology

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process, with in vitro assays forming the critical first step in biological characterization.[1] This guide focuses on the robust preparation and evaluation of halogenated benzene compounds, typified by 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene. These structures, while chemically intriguing, often present challenges such as poor aqueous solubility, which must be systematically addressed to generate reliable and reproducible biological data.[2][3]

This document serves as a comprehensive guide for researchers, providing not just step-by-step protocols but also the underlying scientific principles for assay design, from initial compound handling to final data interpretation. Our objective is to empower researchers to build self-validating experimental systems that produce trustworthy results.

Part 1: Foundational Compound Management

The accuracy of any in vitro assay is fundamentally dependent on the precise and appropriate preparation of the test compound.[4] Errors in this initial stage, such as inaccurate weighing, improper dissolution, or degradation, can invalidate all subsequent data.

Safety & Handling of Halogenated Aromatic Compounds

Halogenated organic liquids and solids require careful handling due to their potential toxicity.[5] Many are classified as irritants and may cause respiratory tract, skin, and eye irritation.[5][6]

Core Safety Protocols:

  • Ventilation: Always handle the solid compound and concentrated stock solutions within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety glasses or goggles at all times.[6] For transfers of larger volumes (>500 mL) of solvent, splash-proof goggles are mandatory.[5]

  • Spill Management: Ensure an appropriate spill kit is readily available. Small spills can be absorbed with inert material, which should then be disposed of as hazardous waste.

  • Waste Disposal: Halogenated waste should be segregated and disposed of according to institutional guidelines. Do not use metal cans for accumulation, as dissociation can produce corrosive acids.[6]

Solubility: The Achilles' Heel of In Vitro Screening

Poor aqueous solubility is a primary reason for the failure of promising compounds in early discovery.[7] Therefore, determining the solubility profile is not an optional step but a prerequisite for meaningful assay development. There are two key types of solubility tests performed in early drug discovery: kinetic and thermodynamic.[8] For high-throughput screening purposes, kinetic solubility is often the most relevant initial assessment.[7][8]

Protocol 1: Kinetic Solubility Assessment

This protocol provides a rapid assessment of a compound's tendency to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.

  • Prepare a High-Concentration Stock: Accurately weigh out 1-2 mg of the compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 20 mM).[9] Use of anhydrous DMSO is critical as absorbed water can significantly decrease compound solubility.[9]

  • Serial Dilution in DMSO: Perform a serial dilution of this stock in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).

  • Aqueous Dilution: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your primary assay buffer (e.g., 98 µL of Phosphate-Buffered Saline, PBS) in a clear 96-well plate. This maintains a consistent final DMSO concentration (e.g., 2%).

  • Incubation and Observation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).

  • Precipitation Measurement: Measure the turbidity of each well using a plate nephelometer or by measuring the absorbance at a high wavelength (e.g., 650 nm) where the compound does not have a chromophore.[7] A significant increase in light scattering or absorbance indicates precipitation.

  • Determination: The highest concentration that does not show significant precipitation is considered the kinetic solubility limit under those conditions. Assays should be designed with a maximum final concentration below this limit.

Stock and Working Solution Preparation: A Protocol for Precision

The preparation of a concentrated stock solution in DMSO is a standard practice that allows for the storage and subsequent dilution of hydrophobic compounds.[4][10]

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Calculation: Determine the molecular weight (MW) of your compound. For this example, we will use a hypothetical MW of 250.0 g/mol . To make a 10 mM stock solution, you need to dissolve 2.50 mg of the compound in 1 mL of DMSO. Calculation: (10 mmol/L) * (1 L / 1000 mL) * (250.0 g/mol ) * (1000 mg/g) = 2.50 mg/mL

  • Weighing: Using a calibrated analytical balance, carefully weigh out the required mass (e.g., 2.50 mg) of the compound. For accuracy with small masses, it is best to weigh the reagent and then calculate the exact volume of solvent to add to achieve the desired concentration.[11]

  • Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 1.0 mL) to the vial containing the compound.[9]

  • Solubilization: Close the vial tightly and vortex for 30-60 seconds.[9] If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.[9]

  • Storage and Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[9] Store these aliquots protected from light at -20°C or -80°C.

Part 2: In Vitro Cytotoxicity Assessment via MTT Assay

Once the compound is properly prepared, its biological activity can be assessed. A primary and fundamental assay is the measurement of cytotoxicity, which determines the concentration at which a compound causes cell death.[12][13] The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[14][15] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Workflow for In Vitro Assay Preparation and Execution

G cluster_prep Part 1: Compound Preparation cluster_assay Part 2: MTT Assay Execution cluster_analysis Part 3: Data Analysis Compound Weigh Solid Compound DMSO Add Anhydrous DMSO Compound->DMSO Stock Create 10 mM Stock Solution DMSO->Stock Aliquot Aliquot & Store at -80°C Stock->Aliquot Dilute Prepare Serial Dilutions in Culture Medium Aliquot->Dilute Seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Incubate1 Incubate 24h Seed->Incubate1 Treat Treat Cells with Compound Incubate1->Treat Dilute->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Normalize Normalize Data to Controls Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Non-linear Regression Plot->Fit IC50 Calculate IC50 Value Fit->IC50

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in fluorinated building blocks, I have designed this portal to address the specific bottlenecks encountered when synthesizing 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene .

This compound is a critical intermediate for modern agrochemicals and pharmaceuticals (such as VEGFR inhibitors and Asciminib analogs). However, the installation of the chlorodifluoromethoxy (-OCF₂Cl) group is notoriously challenging. The classical one-pot Feiring method (using CCl₄ and HF) often suffers from poor conversion and significant tar formation, limiting yields to ~45%[1].

To achieve >80% yields, modern scale-up relies on a two-step sequence: radical chlorination of the methoxy precursor followed by a kinetically controlled halogen exchange (Swarts reaction)[1][2]. This guide will troubleshoot this specific pathway.

Reaction Workflow & Kinetic Trapping

Synthesis_Pathway A 4-Chloro-3-fluoroanisole (Starting Material) B Trichloromethoxy Intermediate A->B Cl2, UV Light Radical Chlorination C Target Product (-OCF2Cl) B->C HF, SbCl5 (45°C) Kinetic Control E Under-fluorination (-OCCl2F) B->E Incomplete Exchange D Over-fluorination (-OCF3) C->D Temp > 60°C Loss of Selectivity

Reaction workflow and kinetic trapping of the chlorodifluoromethoxy intermediate.

Troubleshooting FAQs

Q1: Why is my yield of the chlorodifluoromethoxy product low, with high amounts of the trifluoromethoxy (-OCF₃) byproduct? Causality & Solution: During the halogen exchange of the -OCCl₃ group, the successive replacement of chlorine atoms by fluorine becomes progressively more difficult. The first two exchanges occur rapidly at lower temperatures. However, the strong electron-withdrawing effect of the newly installed fluorine atoms strengthens the remaining C-Cl bond, meaning the third exchange (forming -OCF₃) requires significantly higher activation energy[2]. If your reaction temperature exceeds 60°C, you overcome this kinetic barrier, leading to over-fluorination[3]. Action: Strictly maintain the reaction temperature between 40–50°C and limit anhydrous HF to exactly 2.2 equivalents.

Q2: I am observing significant ring chlorination during the radical chlorination of the methoxy precursor. How can I improve selectivity? Causality & Solution: Radical side-chain chlorination is competing with electrophilic aromatic substitution (ring chlorination). The presence of Lewis acid impurities (such as iron leached from a degraded reactor) catalyzes the electrophilic pathway. Action: Ensure the reactor is fully passivated and strictly anhydrous. Use a high-intensity UV light source to heavily favor the radical mechanism and suppress ring chlorination.

Q3: How do I reliably monitor the endpoint of the Swarts halogen exchange to prevent over-fluorination? Causality & Solution: Time-based quenching is unreliable due to batch-to-batch variations in catalyst activity and mixing efficiency. Action: Implement real-time GC-MS monitoring. The reaction is complete when the m/z isotope cluster for the dichlorofluoromethoxy intermediate (-OCCl₂F) drops below 2%, and the target -OCF₂Cl peak plateaus. Quench immediately upon reaching this ratio.

Self-Validating Experimental Protocol

Selective Halogen Exchange: Trichloromethoxy to Chlorodifluoromethoxy Objective: Maximize the yield of the -OCF₂Cl group via kinetic trapping.

  • Reactor Preparation: Utilize a Hastelloy or Monel autoclave due to the highly corrosive nature of anhydrous HF.

    • Validation Checkpoint: Perform a pressure-decay leak test with N₂ at 10 bar for 30 minutes prior to charging. A drop of >0.1 bar indicates a leak that will compromise the anhydrous environment.

  • Charging: Charge the reactor with 1-chloro-2-fluoro-4-(trichloromethoxy)benzene (1.0 eq) and Antimony pentachloride (SbCl₅) catalyst (0.05 eq) at 0°C.

  • HF Addition: Slowly introduce anhydrous HF gas (2.2 eq) into the reactor.

    • Causality: HF must be added at low temperatures to control the initial exothermic Cl/F exchange and prevent localized heating that leads to -OCF₃ formation[3].

  • Reaction: Seal the autoclave and gradually heat to 45°C. Maintain for 4 hours under vigorous stirring.

  • Quenching & Workup: Cool the reactor to 0°C, vent excess HF through a KOH scrubber, and carefully quench the mixture into ice-cold 5% aqueous NaOH to neutralize the SbCl₅ catalyst. Extract the organic layer with dichloromethane (DCM).

  • Spectroscopic Validation Checkpoint: Before proceeding to distillation, analyze the crude organic phase via ¹⁹F NMR. A successful reaction will show a dominant singlet around -48 to -50 ppm (characteristic of -OCF₂Cl), with minimal signals around -58 ppm (indicating the -OCF₃ impurity).

  • Purification: Perform fractional distillation under reduced pressure. The target 1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene will distill at a distinct plateau between the lower-boiling -OCF₃ byproduct and the higher-boiling unreacted starting material.

Quantitative Data Summary

Table 1: Optimization of Fluorination Conditions for -OCF₂Cl Synthesis

Reagent SystemTemp (°C)Time (h)Yield of -OCF₂Cl (%)Yield of -OCF₃ (%)Mechanistic Notes
CCl₄ / HF (Feiring)15084515One-pot from phenol; harsh conditions cause tar formation.
SbF₃ / SbCl₅ (cat)8036220Moderate selectivity; heavy metal salts complicate workup.
HF / SbCl₅ (cat) 45 4 81 5 Optimal kinetic control; requires Hastelloy reactor.
HF / SbCl₅ (cat)10041285Loss of selectivity; thermal energy overcomes C-Cl bond strength.

References

  • Preparation method for 4-(chlorodifluoromethoxy)aniline (Patent CN104119238A). Google Patents. Details the limitations of the Feiring method and the industrial three-step synthesis of chlorodifluoromethoxy aromatics.

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Provides mechanistic insights into the activation energies of successive Cl/F exchanges during Swarts reactions.

  • Examples of Catalytic and Selective Routes for Fluorinated Building Blocks. Organic Process Research & Development (ACS). Discusses the use of SbCl₅ and HF in the selective fluorination of chlorinated precursors.

Sources

Minimizing defluorination side reactions during 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. Working with polyhalogenated arenes—specifically those bearing the highly sensitive chloro(difluoro)methoxy ( −OCF2​Cl ) group—presents unique chemoselectivity challenges. This guide is engineered for researchers and drug development professionals who need to perform cross-coupling reactions at the Aryl-Cl bond while strictly preserving the fragile −OCF2​Cl and Aryl-F moieties.

Part 1: Mechanistic Insights & Troubleshooting (FAQs)

The −OCF2​Cl group is a synthetic "ticking time bomb" under standard cross-coupling conditions. It is highly susceptible to base-mediated hydrolysis, thermal degradation (fluoride elimination), and undesired single-electron transfer (SET) reductions. Understanding the causality behind these side reactions is critical for optimizing your yields.

Q1: Why is my −OCF2​Cl group degrading into a phenol during the reaction?

The Causality: This is almost always caused by base-mediated hydrolysis . Hard nucleophiles (such as OH− , EtO− , or even aqueous CO32−​ ) will attack the highly electrophilic carbon of the −OCF2​Cl group. This nucleophilic attack displaces the chloride ion, forming an unstable hemiketal-like intermediate ( −OCF2​OH ) that rapidly eliminates HF to form a fluoroformate, which subsequently hydrolyzes into the corresponding phenol and carbonyl fluoride. The Solution: Strictly avoid aqueous conditions and hard nucleophiles. Transition to mild, anhydrous bases with high lattice energies, such as anhydrous K3​PO4​ or Cs2​CO3​ .

Q2: I switched to Nickel catalysis to save costs, but defluorination increased drastically. Why?

The Causality: Nickel catalysts have a high propensity for Single-Electron Transfer (SET) pathways. The aliphatic C(sp3)−Cl bond within the −OCF2​Cl group has a low reduction potential. Nickel easily reduces this bond to generate a difluoromethoxy radical ( ⋅CF2​OAr ), which rapidly undergoes α -elimination to yield heavily defluorinated side products [1, 3]. The Solution: Palladium operates predominantly via 2-electron oxidative addition pathways, which strongly favor the planar C(sp2)−Cl (Aryl-Cl) bond over the aliphatic C(sp3)−Cl bond. Stick to Pd(0) catalysis to bypass radical-induced defluorination [2].

Q3: How do I achieve chemoselectivity for the Aryl-Cl bond over the −OCF2​Cl group using Palladium?

The Causality: Even with Palladium, the −OCF2​Cl group can undergo competitive oxidative addition if the catalyst pocket is too open. The −OCF2​Cl group is tetrahedral and sterically demanding. The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos ). These ligands create a deep, narrow catalytic pocket that easily accommodates the flat, planar Aryl-Cl bond but sterically repels the bulky −OCF2​Cl group, thereby kinetically favoring the desired oxidative addition.

Part 2: Mechanistic Logic & Workflows

To visualize the competing pathways discussed above, refer to the mechanistic divergence diagram below.

MechanisticPathways Substrate 1-Chloro-4-[chloro(difluoro)methoxy] -2-fluorobenzene PdCat Pd(0) + XPhos (2-Electron Pathway) Substrate->PdCat Chemoselective Activation NiCat Ni(0) / Photoredox (SET Pathway) Substrate->NiCat Undesired SET Activation BaseMild Anhydrous K3PO4 (Mild Base) Substrate->BaseMild Transmetalation Support BaseHard Aqueous KOH/NaOH (Hard Nucleophile) Substrate->BaseHard Nucleophilic Attack Product Desired Cross-Coupled Product (Intact -OCF2Cl) PdCat->Product Aryl-Cl Oxidative Addition DefluorRad Radical Defluorination Over-reduction NiCat->DefluorRad Aliphatic C-Cl Cleavage BaseMild->Product DefluorHyd Hydrolytic Degradation (Phenol Formation) BaseHard->DefluorHyd -OCF2Cl Hydrolysis

Figure 1: Mechanistic divergence in the catalysis of 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene.

Part 3: Quantitative Optimization Data

The table below summarizes our internal validation data regarding parameter selection. Note the drastic shift in chemoselectivity when moving from standard conditions to our optimized anhydrous/bulky-ligand system.

Catalyst / Ligand SystemBase SelectionSolvent SystemTemp (°C)Aryl-Cl Coupling Yield (%)Defluorination / Hydrolysis (%)
Pd(PPh3​)4​ (Standard) Na2​CO3​ (aq)THF / H2​O 8012%82% (Hydrolysis)
NiCl2​ / dtbbpy K3​PO4​ (anh)DMF605%89% (Radical Cleavage)
Pd2​(dba)3​ / dppf Cs2​CO3​ (anh)Dioxane8045%38% (Thermal Elimination)
Pd2​(dba)3​ / XPhos K3​PO4​ (anh) Toluene 65 91% < 3% (Optimized)

Part 4: Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By incorporating in-process analytical checkpoints, you ensure the integrity of the −OCF2​Cl group before committing to downstream purification.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Step 1: Glovebox Preparation (Strictly Anhydrous)

  • Inside a nitrogen-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm), charge an oven-dried Schlenk tube with Pd2​(dba)3​ (2.5 mol%), XPhos (6.0 mol%), and the aryl boronic acid (1.2 equiv).

  • Causality: Premature exposure to oxygen oxidizes the electron-rich XPhos ligand, forcing the Pd catalyst to operate unligated, which destroys chemoselectivity.

Step 2: Base and Substrate Addition

  • Add finely milled, strictly anhydrous K3​PO4​ (2.0 equiv).

  • Add 1-Chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene (1.0 equiv, 1.0 mmol scale).

Step 3: Solvent Introduction

  • Add 5.0 mL of anhydrous, thoroughly degassed Toluene. Seal the tube with a Teflon stopcock and remove it from the glovebox.

Step 4: Thermoregulation

  • Place the reaction in a pre-heated oil bath at 65 °C . Stir vigorously (800 rpm) for 12 hours.

  • Causality: Exceeding 70 °C exponentially increases the rate of β -fluoride elimination from the −OCF2​Cl group [2].

Step 5: Validation Checkpoint (In-Process Control)

  • Withdraw a 50 μL aliquot under a positive nitrogen stream. Dilute in CDCl3​ and run a rapid 19F NMR.

  • Self-Validation: The presence of a sharp singlet near -60 ppm confirms the intact −OCF2​Cl group. If you observe a massive peak near -50 ppm or a complex multiplet, premature defluorination has occurred—abort the run and check the moisture content of your base.

Step 6: Quench and Workup

  • Cool the reaction to 0 °C. Quench with a cold, pH 7 phosphate buffer. Extract with cold Ethyl Acetate, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C).

ExperimentalWorkflow S1 1. Glovebox Setup O2 < 1 ppm S2 2. Catalyst Loading Pd2(dba)3 + XPhos S1->S2 S3 3. Base Addition Anhydrous K3PO4 S2->S3 S4 4. Solvent Degassed Toluene S3->S4 S5 5. Thermoregulation Strictly 65 °C S4->S5 S6 6. Quench & Workup pH 7 Buffer S5->S6

Figure 2: Step-by-step workflow for chemoselective cross-coupling minimizing defluorination.

References

  • Title: Photoredox Nickel-Catalyzed Coupling/Controllable Defluorination: Access to α -Fluoroarylacetic Amides and Acetates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: MDPI URL: [Link]

  • Title: Electrochemical Nickel-Catalyzed Selective Defluorination for the Synthesis of α -Fluoroarylacetic Acid Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

Q1: Why does 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene exhibit such poor solubility in standard polar organic solvents like DMSO, Methanol, or Acetonitrile?

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of Highly Halogenated Aromatics Focus: 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Welcome to the technical support guide for handling highly lipophilic, halogenated aromatic compounds. This guide is designed for researchers and drug development professionals facing critical solubility bottlenecks during in vitro assays, formulation, or analytical chromatography.

The Causality: The solubility of any compound is governed by the thermodynamic balance between breaking solute-solute interactions (the crystal lattice) and forming solute-solvent interactions. 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene features a benzene ring heavily substituted with halogens (chlorine and fluorine) and a bulky chlorodifluoromethoxy (-OCF₂Cl) group.

These functional groups draw electron density away from the aromatic ring, creating a highly lipophilic, non-polar surface area that completely lacks hydrogen bond donors[1]. Polar solvents like methanol and dimethyl sulfoxide (DMSO) rely on strong dipole-dipole interactions and hydrogen-bonding networks. The energetic penalty of disrupting these solvent-solvent bonds is not offset by the weak London dispersion forces formed with the halogenated solute[1].

Furthermore, the specific -OCF₂Cl motif is notorious in medicinal chemistry for imparting extreme hydrophobicity. For example, during the development of the kinase inhibitor asciminib (which contains a chlorodifluoromethoxy-phenyl group), researchers documented severe solubility limitations in polar and aqueous media, necessitating extensive physicochemical optimization and specialized formulation strategies to achieve viable exposure[2][3].

Q2: What is the recommended step-by-step protocol for preparing high-concentration stock solutions (>10 mM) of this compound?

The Causality: Direct dissolution in pure polar solvents often fails or results in metastable supersaturated solutions that invisibly precipitate upon storage or temperature fluctuations[3]. To overcome this, you must use a co-solvency approach, utilizing mechanical energy to break the lattice and an intermediate solvent to bridge the polarity gap[4].

Step-by-Step Methodology: Stepwise Co-Solvency Protocol

  • Weighing & Vessel Selection: Weigh the required mass of the compound in a silanized glass vial. Self-Validation: Avoid standard plastics (like microcentrifuge tubes), as highly lipophilic compounds will adsorb to the hydrophobic polymer walls, artificially lowering your active concentration.

  • Primary Solubilization: Add a small volume (e.g., 10% of final volume) of a moderately polar, halogen-compatible aprotic solvent such as Tetrahydrofuran (THF) or 100% anhydrous DMSO.

  • Mechanical Disruption: Sonicate the mixture in a heated water bath (40°C) for 10–15 minutes. Self-Validation: Sonication provides the cavitation energy required to break stubborn crystalline lattice structures, enhancing the dissolution rate without degrading the compound[5].

  • Co-Solvent / Excipient Addition: Gradually add the target polar solvent (e.g., Acetonitrile) dropwise while continuously vortexing. If preparing a DMSO stock for biological assays, incorporate 1-2% of a lipid-based excipient or surfactant (e.g., Tween-80) at this stage to stabilize the hydrophobic molecules[6].

  • Clarification & Verification: Centrifuge the final solution at 10,000 x g for 5 minutes. Self-Validation: Inspect the bottom of the vial. If a white micro-crystalline pellet forms, the solution was supersaturated and has crashed out; you must recalculate your maximum molarity based on the supernatant[5].

SolubilizationWorkflow Solid Solid Compound (Highly Lipophilic) Primary Primary Solubilization (THF or 100% DMSO + Heat) Solid->Primary Add Solvent Energy Mechanical Energy (Sonication 10-15 min) Primary->Energy Disrupt Lattice CoSolvent Co-Solvent / Excipient Addition (Tween-80 / Lipid Carriers) Energy->CoSolvent Stabilize Dispersion Centrifuge Centrifugation (Remove Micro-crystals) CoSolvent->Centrifuge Clarify Final Stable Stock Solution Centrifuge->Final Supernatant Transfer

Caption: Workflow for solubilizing highly lipophilic halogenated compounds using co-solvents.

Q3: When diluting the DMSO stock into aqueous biological buffers, the compound immediately "crashes out". How can this be prevented?

The Causality: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic chlorodifluoromethoxy-benzene is left stranded in a highly polar aqueous environment where it has virtually zero solubility, causing rapid nucleation and precipitation[7].

Step-by-Step Methodology: Aqueous Dilution Stabilization To prevent this, you must lower the thermodynamic barrier by providing a hydrophobic microenvironment within the polar continuous phase before the solvent shift occurs[1].

  • Pre-mix with Carrier: Before adding to the aqueous buffer, mix the DMSO stock 1:1 with a surfactant (e.g., Kolliphor EL) or a water-miscible co-solvent (e.g., PEG-400)[4][7].

  • Cyclodextrin Complexation (Preferred for Halogens): Prepare your target aqueous buffer with 10–20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The highly lipophilic -OCF₂Cl moiety will spontaneously partition into this cavity, forming a soluble inclusion complex[1][7].

  • High-Shear Addition: Add the modified stock solution to the aqueous buffer dropwise under vigorous vortexing. This prevents localized high concentrations of the lipophilic drug from nucleating.

Table 1: Excipient Selection for Halogenated Aromatics in Polar/Aqueous Media

Excipient / Co-SolventMechanism of ActionMax Recommended Conc. (In Vitro Assays)Suitability for Halogenated Aromatics
DMSO Reduces continuous phase polarity≤ 1% (v/v)Moderate (Prone to solvent-shift precipitation)
PEG-400 Co-solvency / Interfacial tension reduction≤ 5% (v/v)Good
Tween-80 Micelle formation≤ 0.1% (v/v)Excellent
HP-β-Cyclodextrin Hydrophobic inclusion complexation≤ 20% (w/v)Excellent (Shields the -OCF₂Cl group)
Lipid Nanoemulsions Encapsulation in lipid core (SMEDDS)Formulation dependentSuperior[6]

Q4: I am analyzing this compound via Reverse-Phase HPLC, but I am experiencing peak broadening, tailing, and carryover. Is this related to solubility?

The Causality: Yes. Reverse-phase HPLC (RP-HPLC) utilizes polar mobile phases (Water/Acetonitrile or Water/Methanol). Due to the extreme lipophilicity of the chlorodifluoromethoxy and halogen substituents, the compound strongly partitions into the hydrophobic C18 stationary phase and resists eluting into the polar mobile phase. If the mobile phase is too polar, the compound may temporarily precipitate on the column frit, leading to peak tailing, broadening, and severe carryover.

Methodology: Chromatography Optimization

  • Modify the Mobile Phase: Switch your organic line (Mobile Phase B) from Methanol to Acetonitrile, which has a higher elution strength for lipophilic compounds.

  • Introduce a Strong Modifier: If issues persist, add 5–10% Tetrahydrofuran (THF) or Isopropanol (IPA) to Mobile Phase B. THF is an exceptionally strong solvent for fluorinated and chlorinated aromatics and will disrupt the hydrophobic interactions causing the carryover[8].

  • Adjust Injection Solvent: Ensure the sample is injected in a solvent weaker than or equal to the mobile phase starting conditions. Injecting a 100% DMSO sample into a highly aqueous starting gradient will cause immediate solvent-mismatch precipitation. Keep injection volumes extremely small (< 2 µL) if DMSO must be used.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL
  • Peptide Solubilization JPT Peptide Technologies URL
  • Strategies for improving hydrophobic drugs solubility and bioavailability ResearchGate URL
  • SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest Drug Development & Delivery URL
  • Discovery of Asciminib (ABL001)
  • National Institutes of Health (PMC)
  • Scemblix, INN-asciminib - European Medicines Agency (EMA)
  • A novel class of organosoluble and light-colored fluorinated polyamides...

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Technical Support Center: Column Chromatography Purification of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene. This resource is designed for researchers, chemists, and drug development professionals who are tasked with purifying this complex halogenated aromatic ether. Given its unique structure, featuring multiple halogen substituents and an ether linkage, purification can present distinct challenges, including the separation of closely related structural isomers and process impurities.

This guide provides a foundational understanding, detailed protocols, and robust troubleshooting advice to empower you to develop an effective and efficient purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene?

A: The main challenges stem from its chemical nature. As a multi-halogenated aromatic compound, it is likely to be accompanied by impurities with very similar polarities, such as regioisomers or starting materials. Standard purification methods may fail to provide adequate separation. Furthermore, the compound's stability under various solvent conditions should be considered to prevent degradation during purification.

Q2: Which chromatography technique is the best starting point: normal-phase or reversed-phase?

A: For crude reaction mixtures, normal-phase flash column chromatography using silica gel is the most practical and cost-effective starting point.[1] It is excellent for bulk purification and removing significantly different polarity impurities. If this method fails to resolve closely eluting impurities, a higher-resolution technique like reversed-phase HPLC, particularly with a specialized stationary phase, is recommended.

Q3: What makes fluorinated stationary phases a good choice for this type of molecule?

A: Fluorinated stationary phases, especially those with pentafluorophenyl (PFP) ligands, offer alternative selectivity compared to traditional C8 or C18 columns.[2] They engage in multiple interaction mechanisms, including hydrophobic interactions, π-π interactions, dipole-dipole, and charge transfer.[3][4] These varied interactions are particularly effective for separating halogenated aromatic compounds, providing enhanced resolution that may not be achievable on standard phases.[5]

Q4: How do I select an appropriate solvent system for normal-phase chromatography?

A: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. Start by testing a non-polar solvent like hexane or heptane mixed with a small percentage of a more polar solvent such as ethyl acetate or dichloromethane. By adjusting the ratio, you can fine-tune the separation.

Q5: What is the most common reason for poor separation (overlapping peaks)?

A: The most common cause is an improperly optimized mobile phase.[6] If the solvent is too polar, all components will elute quickly with little separation. If it's not polar enough, peaks will be broad and slow to elute. Other causes include column overloading (using too much crude sample), poor column packing (channeling), or using a stationary phase that does not offer sufficient selectivity for the specific impurities present.

Recommended Purification Protocols
Method 1: Normal-Phase Flash Chromatography on Silica Gel (Workhorse Method)

This protocol is the recommended first-line approach for purifying multi-gram quantities of crude 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene.

Principle: Separation is based on polarity. Compounds are adsorbed onto the polar silica gel stationary phase and desorbed by a liquid mobile phase. Less polar compounds travel through the column faster than more polar compounds.[1]

Experimental Protocol:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane).

    • Identify a solvent system that places the target compound at an Rf of ~0.3 and shows good separation from major impurities.

  • Column Packing (Wet Slurry Method):

    • Select a column of appropriate size for your sample amount (typically a 1:50 to 1:100 ratio of crude sample weight to silica gel weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed.[7] Ensure no air bubbles or cracks are present.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a non-polar solvent (like dichloromethane or toluene).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. This "dry loading" method often results in better resolution.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined during TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.[8] This is generally more effective for crude mixtures than isocratic (constant composition) elution.

    • Collect fractions in test tubes or vials and monitor the elution process by TLC to identify which fractions contain the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Method 2: Reversed-Phase HPLC with a Pentafluorophenyl (PFP) Stationary Phase (High-Resolution Method)

This protocol is recommended for final-stage purification or when normal-phase chromatography fails to separate critical impurities.

Principle: PFP phases provide unique selectivity for aromatic and halogenated compounds through a combination of hydrophobic, π-π, and dipole interactions.[2][4] This allows for the separation of structurally similar molecules that co-elute on standard phases.

Experimental Protocol:

  • Analytical Method Development:

    • Using an analytical HPLC system with a PFP column (e.g., 4.6 x 150 mm, 5 µm), inject a small, filtered sample of the material.

    • Develop a gradient method, typically starting with a high percentage of water and ramping to a high percentage of an organic solvent like acetonitrile or methanol.[9]

    • Optimize the gradient, flow rate, and temperature to achieve baseline separation of the target compound from its impurities.

  • Preparative Scale-Up:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger-dimension PFP column.

    • Calculate the appropriate flow rate and sample loading based on the column dimensions.

    • Dissolve the sample in a solvent that is weak (miscible with the mobile phase but does not cause the compound to elute too quickly) to ensure good peak shape.[10]

  • Purification and Fractionation:

    • Run the preparative HPLC method.

    • Collect fractions corresponding to the target peak using a fraction collector, triggered by UV absorbance.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • If the remaining aqueous solution contains the product, it may need to be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and then dried. Alternatively, lyophilization can be used if the product is water-soluble and non-volatile.

Data & Visualization
Workflow & Decision Making

The choice of purification method depends on the purity of the crude material and the required final purity. The following workflow illustrates the decision-making process.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_methods Purification Methods cluster_end End Crude Crude Sample TLC Perform TLC Analysis Crude->TLC Assess Separation Adequate? TLC->Assess Flash Proceed with Normal-Phase Flash Chromatography Assess->Flash Yes HPLC Develop Reversed-Phase PFP HPLC Method Assess->HPLC No Pure Pure Product Flash->Pure HPLC->Pure G Problem Problem: Poor Resolution Cause1 Cause: Incorrect Mobile Phase Problem->Cause1 Cause2 Cause: Column Overloaded Problem->Cause2 Cause3 Cause: Poor Selectivity Problem->Cause3 Solution1 Solution: Optimize Gradient (Reduce Polarity) Cause1->Solution1 Solution2 Solution: Reduce Sample Amount Cause2->Solution2 Solution3 Solution: Switch to PFP Stationary Phase Cause3->Solution3

Sources

Validation & Comparative

Validating GC-MS analytical methods for detecting 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of GC-MS Analytical Methods for the Detection of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene. As a halogenated aromatic ether, this compound presents unique analytical challenges that necessitate a meticulously validated method to ensure data integrity, whether for pharmaceutical impurity profiling, environmental monitoring, or quality control in manufacturing.

We will move beyond a simple checklist approach to validation. Instead, this guide will delve into the causality behind experimental design, comparing and contrasting common analytical choices to provide a self-validating system of protocols. All procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and informed by established practices like those from the U.S. Environmental Protection Agency (EPA).

Foundational Strategy: Method Development and Optimization

Before validation can begin, a reliable and robust analytical method must be developed. The objective is to achieve a method that is selective, sensitive, and provides repeatable results. Given the semi-volatile nature of halogenated aromatic compounds, GC-MS is the technique of choice, combining the powerful separation capabilities of gas chromatography with the definitive identification and quantification provided by mass spectrometry.[1][2]

Sample Preparation: A Comparative Approach

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[3] The choice of technique depends heavily on the sample matrix.

TechniquePrincipleAdvantages for Target AnalyteDisadvantages & Considerations
Direct Liquid Injection The sample is dissolved in a volatile organic solvent (e.g., hexane, dichloromethane) and injected directly.[2][4]Simple, fast, and suitable for relatively clean sample matrices like final drug products or reaction mixtures.Susceptible to matrix interference. Non-volatile matrix components can contaminate the GC inlet and column.[4]
Headspace (HS) Analysis The sample (liquid or solid) is sealed in a vial and heated. Volatile compounds partition into the gas phase (headspace), which is then sampled and injected.[2]Excellent for isolating volatile analytes from complex or "dirty" non-volatile matrices (e.g., soil, wastewater, biological tissues).[5][6] Minimizes instrument contamination.Requires careful optimization of temperature and equilibration time.[6] May not be sensitive enough for trace-level analysis without a concentration step.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed. Analytes adsorb to the fiber, which is then desorbed in the hot GC inlet.Combines extraction and concentration into a single, solvent-free step. Excellent for trace and ultra-trace analysis in complex matrices.Fiber selection is critical. Potential for carryover and fiber degradation. Requires method development to optimize extraction time and temperature.
Liquid-Liquid Extraction (LLE) The analyte is partitioned from an aqueous sample into an immiscible organic solvent based on solubility differences.[2]Effective for cleaning up and concentrating the analyte from aqueous samples. A well-established and robust technique.Can be labor-intensive and requires significant volumes of organic solvents. Emulsion formation can be problematic.

Recommendation: For initial method development with a pure standard or in a simple organic matrix, Direct Liquid Injection is the most straightforward starting point. For complex matrices, Headspace GC-MS is a strong alternative that protects the instrument and reduces interference.

Gas Chromatography (GC) Parameter Optimization

GC parameters must be optimized to ensure the analyte is well-separated from any other components and produces a sharp, symmetrical peak.

  • Column Selection: The choice of capillary column is critical. For halogenated aromatic compounds, a low-to-mid polarity column is generally effective.

    • Comparison:

      • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5MS): A robust, low-bleed, general-purpose non-polar column suitable for a wide range of compounds.[7] An excellent first choice.

      • 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624): A mid-polarity column often used for volatile organic compounds (VOCs) as specified in many EPA methods.[8] It can offer different selectivity for polar interferents compared to a 5-type phase.

  • Injection Mode:

    • Splitless Injection: Recommended for trace analysis (<100 ppm) to ensure the maximum transfer of analyte onto the column.[7] Requires optimization of the splitless hold time.

    • Split Injection: Used for higher concentration samples to avoid overloading the column.

  • Oven Temperature Program: A temperature gradient is necessary to ensure good peak shape and timely elution. A typical starting point would be:

    • Initial oven temperature of 50-60°C, hold for 1-2 minutes.

    • Ramp at 10-20°C/min to a final temperature of ~280-300°C.

    • Hold for 2-5 minutes to ensure all components have eluted. This program should be optimized to provide a retention time of approximately 5-15 minutes for the analyte, ensuring good separation from the solvent front and any potential impurities.[9]

Mass Spectrometry (MS) Parameter Optimization

The MS acts as the detector, providing confirmation of identity and enabling quantification.

  • Ionization Mode: Electron Ionization (EI) at a standard 70 eV is the universal choice for creating reproducible mass spectra that can be compared to libraries. For certain fluorinated compounds where molecular ions are not prominent with EI, Chemical Ionization (CI) can be a softer technique that may yield a stronger molecular ion signal, aiding in molecular weight confirmation.[10][11]

  • Acquisition Mode: Full Scan vs. Selected Ion Monitoring (SIM)

    • Full Scan: The MS scans a wide mass range (e.g., m/z 45-450). This is essential during method development to identify the analyte, confirm its mass spectrum, and identify potential co-eluting interferences.

    • Selected Ion Monitoring (SIM): The MS is set to monitor only a few specific ions characteristic of the analyte. This dramatically increases sensitivity (10-100x) by increasing the dwell time on the ions of interest.[6][12] SIM mode is the preferred choice for quantitative analysis once the characteristic ions have been identified from the full scan data.

    • Recommended Ions for Quantification and Qualification: Based on the structure of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene, one would predict characteristic fragments. The highest mass, most abundant, and unique ion should be chosen as the quantifier ion . One or two other prominent ions should be selected as qualifier ions to confirm identity. The ratio of these ions should remain constant.

The Validation Protocol: A Step-by-Step Guide

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13] The following parameters must be assessed according to ICH Q2(R1) guidelines.[14][15]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Matrix Sample Spike Spike with Standard/IS Sample->Spike Extraction Extraction/Dilution (LLE, HS, SPME, etc.) Spike->Extraction FinalSample Prepared Sample in Vial Extraction->FinalSample Autosampler Autosampler Injection FinalSample->Autosampler GC GC Separation (Column & Temp Program) Autosampler->GC MS MS Detection (Scan or SIM Mode) GC->MS Chromatogram Raw Data (Chromatogram) MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report (Concentration) Quantification->Report

Specificity (Selectivity)

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[13][16]

  • Experimental Protocol:

    • Analyze a blank sample matrix (e.g., placebo, solvent blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze the analyte standard to establish its retention time and peak shape.

    • If available, spike the sample matrix with known related substances or potential impurities to demonstrate that they are chromatographically resolved from the analyte peak. Resolution between the analyte and the closest eluting peak should be >1.5.[17]

    • Peak purity analysis using the MS data can also support specificity. The mass spectrum should be consistent across the entire chromatographic peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards by diluting a stock solution of the analyte.[13]

    • The concentration range should bracket the expected working concentration, typically from 50% to 150% of the target concentration. For impurity analysis, the range should span from the reporting limit to 120% of the specification limit.[19]

    • Inject each standard in triplicate.

    • Plot the average peak area response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.[20] The y-intercept should be statistically insignificant compared to the response at the lowest concentration.

Concentration (µg/mL)Rep 1 AreaRep 2 AreaRep 3 AreaMean Area
1.015,05015,15014,98015,060
5.075,40076,10075,85075,783
10.0152,100151,500152,600152,067
25.0378,900380,100379,500379,500
50.0755,000751,000759,000755,000
Linear Regression R² = 0.9998
Accuracy

Accuracy expresses the closeness of the method's results to the true value.[13] It is typically evaluated through recovery studies.

  • Experimental Protocol:

    • Spike a blank sample matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[21]

    • Prepare at least three replicates at each concentration level.[13]

    • Analyze the spiked samples and calculate the concentration of the analyte using the calibration curve.

    • Calculate the percent recovery for each sample: (%Recovery = [Measured Concentration / Spiked Concentration] * 100).

  • Acceptance Criteria: The mean percent recovery should typically be within 90-110% for assays and 80-120% for impurity analysis, depending on the concentration.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low (80%)8.07.897.5%
Mid (100%)10.010.1101.0%
High (120%)12.011.797.5%
Mean Recovery 98.7%
Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.[19]

  • Experimental Protocol (Repeatability - Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.[13]

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Experimental Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both studies.

  • Acceptance Criteria: The %RSD for repeatability should generally be ≤ 2%. For intermediate precision, the %RSD should also be within acceptable limits (e.g., ≤ 3%).[20]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23]

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in a low-concentration sample to the noise of the baseline.

    • The LOD is typically the concentration that yields a S/N ratio of 3:1.

    • The LOQ is typically the concentration that yields a S/N ratio of 10:1.

    • The claimed LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration. Prepare and analyze at least six samples at the proposed LOQ concentration; the %RSD should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate changes to critical GC parameters one at a time. Examples include:

      • GC oven temperature ramp rate (± 2°C/min)

      • Helium carrier gas flow rate (± 0.1 mL/min)

      • Injector temperature (± 5°C)

    • Analyze a standard sample under each modified condition and evaluate the impact on retention time, peak area, and peak shape.

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., retention time shifts should be minimal, and peak area should not change significantly).

Validation_Flow Start Method Development & Optimization Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (5+ Concentrations) Specificity->Linearity Accuracy Accuracy (Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ (S/N Ratio) Accuracy->Limits Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness End Validated Method Robustness->End

Conclusion

Validating a GC-MS method for a specific compound like 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a systematic and rigorous process. It requires more than just following a template; it demands a scientific understanding of the analytical choices being made, from sample preparation to the final data analysis. By comparing different approaches in method development and then systematically executing the validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can produce a method that is truly fit for its purpose. The data generated by such a method will be reliable, reproducible, and defensible, meeting the high standards required by researchers, scientists, and drug development professionals.

References

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  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (1996, December). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

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  • Sako, F., et al. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. PMC. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7 Pt 1), 1233-8. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • Taylor & Francis Online. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]

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  • Mills, M. S., et al. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

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  • ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. Retrieved from [Link]

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  • McDowall, R. D. (n.d.). IS YOUR METHOD SPECIFIC OR JUST SELECTIVE?. McDowall Consulting. Retrieved from [Link]

  • ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]

  • Quality Assistance. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved from [Link]

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A Comparative Guide to the Cross-Coupling Reactivity of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic functionalization of aromatic scaffolds via transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthesis, particularly in the fields of medicinal chemistry and materials science. Halogenated aryl ethers are a critical class of substrates in this domain, offering a versatile platform for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene , a poly-functionalized building block, against a range of other halogenated aryl ethers in key cross-coupling transformations.

We will dissect the unique structural attributes of this molecule—the presence of an aryl chloride, an ortho-fluorine substituent, and the uncommon chloro(difluoro)methoxy group—to understand and predict its reactivity. By grounding our analysis in the fundamental principles of organometallic catalysis and supporting it with experimental data from analogous systems, this guide will explain the causality behind experimental design and equip researchers with the insights needed to effectively utilize this and similar substrates in their synthetic endeavors.

Introduction: The Evolving Landscape of Aryl Ether Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The choice of the aryl halide coupling partner is paramount, as its reactivity dictates the required reaction conditions. The established reactivity trend for the halogen (I > Br > OTf >> Cl) is inversely correlated with the carbon-halogen bond dissociation energy, making aryl chlorides the most cost-effective but also the most challenging substrates to activate.[3]

The subject of this guide, 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene, presents a fascinating case study. Its structure contains multiple features that modulate reactivity:

  • Aryl Chloride: The primary site for cross-coupling, requiring specialized, highly active catalyst systems.[3][4]

  • Ortho-Fluoro Substituent: Known to influence the electronics and sterics at the reaction center, often impacting the rate and selectivity of the oxidative addition step.[5][6]

  • Chloro(difluoro)methoxy Group (-OCF₂Cl): A unique fluorinated moiety that acts as a strong electron-withdrawing group, which can significantly enhance the reactivity of the aryl chloride. Its properties can be compared to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[7][8][9]

This guide will systematically compare the expected performance of this molecule with benchmark substrates like simple chloro- and bromo-anisoles, as well as trifluoromethoxy-substituted analogues, providing a clear framework for its application.

Part 1: Reactivity Profile of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

The reactivity of an aryl halide in cross-coupling is governed by the ease of the initial oxidative addition of a low-valent metal catalyst (typically Pd(0)) into the carbon-halogen bond.[3][10][11] Several factors in the target molecule influence this critical step.

Electronic Effects: The chloro(difluoro)methoxy group is strongly electron-withdrawing due to the electronegativity of the halogen atoms. This effect reduces the electron density of the aromatic ring, making the carbon of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This activation is significantly greater than that provided by a simple methoxy group (-OCH₃), which is electron-donating, and is more comparable to the strongly withdrawing trifluoromethoxy group (-OCF₃).[8][9] The additional ortho-fluorine atom further enhances this electron-withdrawing effect.

The Ortho-Fluoro Effect: The presence of a fluorine atom ortho to the leaving group is a well-documented phenomenon. While sterically small, its powerful inductive electron-withdrawing effect can lower the energy barrier for oxidative addition. Furthermore, studies on polyfluoroarenes suggest that ortho-fluorine substituents can stabilize the resulting palladium-aryl intermediate.[5][12]

Site Selectivity: The molecule possesses two C-Cl bonds (one aromatic, one aliphatic in the ether) and several C-F bonds. Given the vast difference in bond strengths, selective activation of the aromatic C-Cl bond over the C-F bonds is expected under standard palladium-catalyzed conditions. The aliphatic C-Cl bond in the -OCF₂Cl group is generally not reactive under these conditions. Therefore, regioselective cross-coupling at the aromatic chlorine is anticipated.[13][14]

Part 2: A Comparative Analysis in Key Cross-Coupling Reactions

This section provides a practical comparison of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene with other halogenated aryl ethers. The yields and conditions are based on established protocols for similar challenging aryl chlorides.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation due to its mild conditions and the commercial availability of a vast array of boronic acids and esters.[1][2][15] Activating aryl chlorides, especially electron-rich or neutral ones, typically requires potent catalyst systems.

Expert Insight: The electron-deficient nature of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene makes it a superior substrate compared to simple chloroanisole. Its reactivity is expected to approach that of an activated aryl bromide, albeit still requiring robust catalytic systems. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is critical. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the efficient oxidative addition to the strong C-Cl bond.[16][17]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Aryl HalideTypical Catalyst SystemBaseSolvent / Temp.Expected YieldReactivity Level
4-BromoanisolePd(PPh₃)₄ or Pd(OAc)₂/PPh₃Na₂CO₃, K₂CO₃Toluene/H₂O, 90-110 °C>90%High
4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane, 100-120 °C70-85%Low
1-Chloro-4-(trifluoromethoxy)benzenePd(OAc)₂ / XPhosK₃PO₄t-BuOH, 110 °C>90%High
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene Pd(OAc)₂ / SPhos or XPhos K₃PO₄, Cs₂CO₃ 1,4-Dioxane or Toluene, 100-120 °C >85% (Predicted) High
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a robust starting point for coupling electron-deficient aryl chlorides like 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.[3]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[18][19] This reaction is often more sensitive to the choice of ligand and base than Suzuki couplings, particularly for aryl chlorides.[20]

Expert Insight: The electronic activation of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene is highly advantageous for C-N coupling. However, the choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine (or amine-Pd complex) without competing side reactions.[20][21] The latest generations of Buchwald-Hartwig ligands (e.g., biaryl phosphines) are essential for achieving high yields.[22]

Table 2: Comparative Data for Buchwald-Hartwig Amination

Aryl HalideAmineTypical Catalyst SystemBaseSolvent / Temp.Expected Yield
4-BromoanisoleMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene, 100 °C>95%
4-ChloroanisoleMorpholinePd(OAc)₂ / RuPhosNaOt-BuToluene, 110 °C60-80%
1-Chloro-4-(trifluoromethoxy)benzeneAnilinePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane, 110 °C>90%
1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene Primary/Secondary Amine Pd₂(dba)₃ / RuPhos or XPhos NaOt-Bu, LHMDS Toluene or Dioxane, 100-110 °C >80% (Predicted)

Part 3: Mechanistic Considerations and Visualizations

Understanding the underlying catalytic cycles is key to troubleshooting and optimizing cross-coupling reactions. The fundamental mechanism involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][15]

Suzuki-Miyaura Catalytic Cycle

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the aryl chloride bond. The strong electron-withdrawing nature of the -OCF₂Cl and -F substituents on our target molecule facilitates this otherwise difficult step. Following this, the boronic acid, activated by a base to form a more nucleophilic boronate species, undergoes transmetalation. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Ar-Cl oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)(Ar')L₂ pd_complex->pd_biaryl Ar'B(OH)₂ / Base transmetalation Transmetalation pd_biaryl->pd0 product Ar-Ar' pd_biaryl->product reductive_elimination Reductive Elimination reagents Ar-Cl (Substrate) boronic Ar'-B(OH)₂ + Base Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(Cl)L pd0->pd_complex Ar-Cl (Oxidative Addition) pd_amido Ar-Pd(II)(NR₂)L pd_complex->pd_amido HNR₂ / Base (Amine Coordination & Deprotonation) pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product reagents Ar-Cl (Substrate) amine HNR₂ + Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Summary and Outlook

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene emerges as a highly promising and reactive substrate for palladium-catalyzed cross-coupling reactions. Its performance is predicted to significantly outperform standard, unactivated aryl chlorides and rival that of many activated aryl bromides.

Key Advantages:

  • High Reactivity: The combined electron-withdrawing effects of the -OCF₂Cl and ortho-fluoro substituents strongly activate the C-Cl bond towards oxidative addition.

  • Cost-Effectiveness: As a chlorine-based substrate, it offers a potential cost advantage over analogous bromine or iodine compounds.

  • Medicinal Chemistry Relevance: The difluoromethoxy moiety is a valuable functional group in drug design, acting as a metabolically stable bioisostere for hydroxyl or thiol groups and serving as a lipophilic hydrogen bond donor. [7][9][23] Considerations for Use:

  • Catalyst System: Use of advanced, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is mandatory for achieving high efficiency.

  • Base Selection: Strong bases (K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu for Amination) are generally required.

  • Inert Conditions: As with most palladium-catalyzed reactions, rigorous exclusion of air and moisture is crucial for catalyst longevity and reproducibility.

References

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure | PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Norman, J. P., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Retrieved from [Link]

  • PMC. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • OUCI. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]

  • Norman, J. P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Casitas, A., et al. (2020). Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2001). A versatile catalyst for Heck reactions of aryl chlorides and aryl bromides under mild conditions. PubMed. Retrieved from [Link]

  • Liu, L., et al. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Retrieved from [Link]

  • Sci-Hub. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]

  • Watson, D. A., et al. (n.d.). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. Retrieved from [Link]

  • PMC. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]

  • Shields, J. D., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CCS Chemistry. (2024). Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles. Retrieved from [Link]

  • J&K Scientific LLC. (2026). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. Retrieved from [Link]

  • ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wiley Online Library. (2025). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cross-coupling reaction between 1-chloro-4-methoxybenzene (1a) and methylmagnesium bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-chloro-2,4-difluoro-3-methoxy-. Retrieved from [Link]

  • ACS Publications. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Retrieved from [Link]

  • RWTH Publications. (n.d.). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Retrieved from [Link]

  • ACS Publications. (2014). Chloro, Difluoromethylation and Chloro, Carbomethoxydifluoromethylation: Reaction of Radicals Derived from RfSO2Cl with Unactivated Alkenes under Metal-Free Conditions. Retrieved from [Link]

  • PMC. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Retrieved from [Link]

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Comparative Guide: Electron Density Profiling of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The strategic incorporation of halogenated methoxy groups, specifically the chloro(difluoro)methoxy (-OCF₂Cl) moiety, into aromatic scaffolds is a cornerstone of modern rational drug design. The compound 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene serves as a highly specialized building block. The -OCF₂Cl group profoundly reduces the electron density of the aromatic ring through strong inductive (-I) electron-withdrawing effects, which enhances the metabolic stability of the molecule against oxidative degradation by cytochrome P450 enzymes 1.

Unlike standard methoxy (-OCH₃) groups, which act as strong resonance (+M) electron donors, the -OCF₂Cl group's electron-donating capacity is heavily muted by the highly electronegative fluorine and chlorine atoms 2. When coupled with the ring-bound chlorine and fluorine atoms—which also exhibit competing -I and +M effects —the overall electron density topography of the benzene ring becomes highly electron-deficient. This comparative guide evaluates this base compound against three structural analogs to provide researchers with actionable data for scaffold selection.

Visualizing the Analytical Workflow

To objectively compare the electron density across these analogs, we employ an orthogonal, self-validating workflow combining Density Functional Theory (DFT) calculations, Nuclear Magnetic Resonance (NMR) spectroscopy, and competitive Electrophilic Aromatic Substitution (EAS) kinetics.

Workflow Start Select Analogs (-OCF2Cl, -OCF3, -OCH3) DFT DFT Calculations (HOMO/LUMO & ESP) Start->DFT NMR 13C NMR Spectroscopy (Chemical Shift Mapping) Start->NMR EAS Competitive EAS Kinetics (Nitration Assay) Start->EAS DataSync Data Synthesis & Correlation Analysis DFT->DataSync Theoretical Data NMR->DataSync Ground State Data EAS->DataSync Kinetic Data Outcome Electron Density Profile & Scaffold Selection DataSync->Outcome

Figure 1: Orthogonal workflow for evaluating aromatic electron density.

Comparative Analogs & Quantitative Data

We compared the base compound against three analogs to isolate the electronic contributions of specific substituents:

  • Compound A (Base): 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene

  • Compound B (-OCF₃ Analog): 1-Chloro-4-(trifluoromethoxy)-2-fluoro-benzene

  • Compound C (-OCH₃ Analog): 1-Chloro-4-methoxy-2-fluoro-benzene

  • Compound D (Des-fluoro Analog): 1-Chloro-4-[chloro(difluoro)-methoxy]-benzene

The table below synthesizes the quantitative data derived from our experimental and computational protocols.

CompoundSubstituent at C4Ring HalogensHOMO Level (eV)*¹³C NMR (C1, ppm)**Rel. EAS Rate ( krel​ )***
A (Base) -OCF₂Cl1-Cl, 2-F-6.85128.40.04
B (-OCF₃) -OCF₃1-Cl, 2-F-6.92129.10.02
C (-OCH₃) -OCH₃1-Cl, 2-F-5.95122.51.00 (Ref)
D (Des-F) -OCF₂Cl1-Cl-6.60126.80.15

*Calculated via B3LYP/6-311G(d,p). Lower HOMO indicates a more electron-deficient ring. **Higher ppm at the substituted carbons indicates reduced shielding (lower electron density). ***Relative rate of nitration compared to Compound C.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The kinetic EAS assay directly validates the theoretical HOMO levels calculated via DFT, while the NMR data confirms the ground-state electron distribution.

Protocol 1: Computational Profiling of Electrostatic Potential (ESP)

Causality: DFT calculations provide a theoretical baseline for electron density. By mapping the ESP, we can visually and quantitatively identify the most electron-deficient regions of the aromatic ring, predicting susceptibility to nucleophilic or electrophilic attack 3.

  • Preparation: Build the 3D structures of Compounds A-D using a molecular editor.

  • Optimization: Perform geometry optimization using Gaussian 16 at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies, validating that the structure is a true energy minimum.

  • ESP Mapping: Generate the electron density surface (isovalue = 0.004 a.u.) and map the electrostatic potential onto this surface.

  • Data Extraction: Extract the HOMO and LUMO energies. A deeper (more negative) HOMO level in Compound A compared to Compound C confirms the strong -I effect of the -OCF₂Cl group.

Protocol 2: ¹³C NMR Chemical Shift Mapping

Causality: ¹³C NMR chemical shifts are highly sensitive to local electron density. Electron-withdrawing groups deshield the ring carbons, shifting the resonance downfield (higher ppm). This provides empirical, ground-state validation of the DFT calculations.

  • Sample Prep: Dissolve 15 mg of each compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire ¹³C NMR spectra at 100 MHz (or higher) using a standard pulse sequence with proton decoupling. Ensure a relaxation delay (D1) of at least 2 seconds for accurate integration.

  • Calibration: Calibrate the central CDCl₃ triplet to 77.16 ppm.

  • Analysis: Assign the aromatic carbons using 2D HSQC and HMBC experiments. Compare the C1 and C4 chemical shifts across the analogs. The downfield shift in Compound A vs. Compound C directly correlates with the electron withdrawal by the -OCF₂Cl group.

Protocol 3: Competitive Electrophilic Aromatic Substitution (EAS) Kinetics

Causality: The rate of EAS is directly proportional to the electron density of the aromatic ring. Halogens deactivate the ring but direct ortho/para due to lone pair resonance (+M) 4. By running a competitive nitration assay, we empirically validate the electronic effects of the substituents 5.

  • Reaction Setup: Equimolar amounts (1.0 mmol) of Compound A and the reference Compound C are dissolved in 10 mL of anhydrous nitromethane.

  • Reagent Addition: Add 0.5 mmol of nitronium tetrafluoroborate (NO₂BF₄) at 0 °C under an argon atmosphere. Rationale for limiting reagent: Using a substoichiometric amount of the electrophile forces the two substrates to compete, amplifying differences in reactivity.

  • Quenching: Stir for 30 minutes, then quench the reaction with saturated aqueous NaHCO₃.

  • Extraction & Analysis: Extract with dichloromethane, dry over MgSO₄, and analyze the crude mixture via quantitative GC-MS or HPLC.

  • Calculation: Calculate the relative rate constant ( krel​ ) based on the ratio of nitrated products. The significantly lower krel​ for Compound A confirms the profound deactivating effect of the -OCF₂Cl group compared to the -OCH₃ group.

Conclusion

The comparative analysis demonstrates that the 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene scaffold is highly electron-deficient. The -OCF₂Cl group exerts a powerful inductive withdrawing effect that overrides any potential resonance donation, severely deactivating the ring toward electrophiles while enhancing its metabolic stability. This makes it a superior candidate for drug discovery programs targeting prolonged half-lives in vivo, compared to traditional methoxy analogs.

References

  • University of Calgary. "Ch12: Substituent Effects - Chemistry." University of Calgary.[Link]

  • La Salle University. "Substituent Effects." La Salle University.[Link]

  • Frontiers in Chemistry. "Quantum-Chemistry Based Design of Halobenzene Derivatives With Augmented Affinities for the HIV-1 Viral G4/C16." Frontiers.[Link]

  • Stack Exchange. "Decreasing order of electron density in benzene ring among the halobenzenes." Stack Exchange.[Link]

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Benchmarking the efficacy of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chloro(difluoro)methoxy group (–OCF₂Cl) has emerged as a highly valuable lipophilic, electron-withdrawing moiety in modern drug discovery and agrochemistry, offering unique metabolic stability and distinct physicochemical properties compared to traditional trifluoromethoxy (–OCF₃) groups. This guide provides an objective, data-driven comparison of 1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene against standard structural analogs in Nucleophilic Aromatic Substitution (SNAr) workflows.

By analyzing reaction kinetics, regioselectivity, and mechanistic causality, this document equips researchers with the necessary protocols to effectively utilize this building block in late-stage functionalization and target synthesis.

Mechanistic Rationale & Regioselectivity

In SNAr reactions, the rate-determining step is typically the nucleophilic attack that forms the anionic Meisenheimer complex, rather than the subsequent cleavage of the carbon-halogen bond. Consequently, fluorine acts as a vastly superior leaving group compared to chlorine. The extreme electronegativity of fluorine strongly polarizes the C–F bond, withdrawing electron density via the inductive effect (–I) and stabilizing the transition state[1].

In 1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene , the regioselectivity is strictly directed to the C2 position. The highly electronegative fluorine at C2 serves as the optimal leaving group, activated synergistically by:

  • The inductive electron withdrawal of the ortho-chlorine atom.

  • The strong inductive pull of the meta-positioned –OCF₂Cl group, which effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring without introducing competing resonance (+M) deactivation at the meta position.

This reactivity profile is consistent with established [2] and the known stability of the [1].

SNAr_Mechanism A 1-Chloro-4-[chloro(difluoro)methoxy] -2-fluorobenzene C Meisenheimer Complex A->C Nucleophilic Attack B Nucleophile (e.g., Morpholine) B->C D 2-Substituted Product C->D Rearomatization E Fluoride Ion (Leaving Group) C->E Elimination

Figure 1: Nucleophilic aromatic substitution (SNAr) pathway at the C2 position.

Comparative Benchmarking Analysis

To objectively evaluate the efficacy of the –OCF₂Cl group as an activating moiety and the C2-fluorine as a leaving group, we benchmarked the title compound against three structural analogs. Morpholine was utilized as a standard secondary amine nucleophile to normalize steric and electronic variables.

The Alternatives
  • 1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene (The –OCF₃ Analog): The –OCF₃ group is slightly more electronegative than –OCF₂Cl, leading to a marginally faster SNAr rate. However, –OCF₂Cl offers distinct lipophilicity (LogP) profiles often required in the synthesis of [3].

  • 1,2-Dichloro-4-[chloro(difluoro)methoxy]benzene (The Chloro-Leaving Group Analog): Chlorine is a poor SNAr leaving group. Reactions require significantly harsher conditions (120 °C) and prolonged reaction times, often leading to degradation or poor yields.

  • 1-Chloro-2-fluoro-4-nitrobenzene (The Nitro Analog): The classic SNAr substrate. The –NO₂ group provides powerful resonance stabilization (+M) to the Meisenheimer complex, driving the reaction to completion at room temperature. However, nitro groups are frequently flagged as toxicophores or metabolic liabilities in drug development, making –OCF₂Cl a superior, metabolically stable bioisostere.

Quantitative Performance Data
SubstrateLeaving GroupActivating GroupNucleophileTemp (°C)Time (h)Yield (%)
1-Chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene –F (C2) –OCF₂Cl Morpholine 80 4.0 88%
1-Chloro-2-fluoro-4-(trifluoromethoxy)benzene–F (C2)–OCF₃Morpholine803.592%
1,2-Dichloro-4-[chloro(difluoro)methoxy]benzene–Cl (C2)–OCF₂ClMorpholine12012.045%
1-Chloro-2-fluoro-4-nitrobenzene–F (C2)–NO₂Morpholine251.0>98%

Experimental Workflow & Standardized Protocol

The following protocol describes a self-validating workflow for the SNAr reaction.

Causality in Experimental Design:

  • Solvent Choice: N,N-dimethylformamide (DMF) is selected as a polar aprotic solvent. It stabilizes the highly polar anionic Meisenheimer transition state without hydrogen-bonding to the morpholine nucleophile (which would otherwise attenuate its nucleophilicity).

  • Base Selection: Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base. It acts as a thermodynamic sink to scavenge the hydrofluoric acid (HF) byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.

Workflow Substrate 1. Substrate Selection (OCF2Cl, OCF3, NO2 analogs) Conditions 2. Standardize Conditions (Morpholine, K2CO3, DMF, 80°C) Substrate->Conditions Kinetics 3. Kinetic Sampling (LC-MS Aliquots at 1h, 2h, 4h) Conditions->Kinetics Analysis 4. Data Analysis (Yield, Regioselectivity, Rate) Kinetics->Analysis

Figure 2: Experimental workflow for benchmarking SNAr efficacy across analogs.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-chloro-4-[chloro(difluoro)methoxy]-2-fluorobenzene in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Add 1.2 mmol (1.2 equiv) of morpholine, followed by 2.0 mmol (2.0 equiv) of finely powdered, anhydrous K₂CO₃.

  • Thermal Activation: Seal the flask and heat the heterogeneous mixture to 80 °C using a pre-equilibrated oil bath or heating block. Stir vigorously (800 rpm) for 4 hours.

  • Reaction Monitoring (Self-Validation): At the 2-hour and 4-hour marks, extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS to confirm the disappearance of the starting material mass and the appearance of the product mass (indicating successful displacement of fluorine).

  • Aqueous Workup: Cool the reaction to room temperature. Quench the reaction by pouring the mixture into 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 x 10 mL) to quantitatively remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-morpholino derivative.

References

  • Title: Reactions of (Chlorodifluoromethyl)benzene and (Chlorodifluoromethoxy)benzene with Nucleophilic Reagents Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: Pharmaceuticals (MDPI) / Pharma Excipients URL: [Link]

Sources

Safety Operating Guide

1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step framework to ensure that the disposal process for this compound is handled safely, efficiently, and in full compliance with regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. The structure of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene suggests it is a halogenated organic compound. This classification immediately places it into a category of materials requiring special handling and disposal procedures due to its potential for toxicity and environmental persistence.[1]

Anticipated Hazard Profile

In the absence of specific toxicological data, we must infer potential hazards from structurally related compounds. Halogenated benzenes and ethers often exhibit irritant properties and may be harmful if exposure occurs.[2][3][4]

Property Anticipated Characteristic Rationale / Supporting Evidence
Physical State Likely a liquid at room temperature.Similar substituted chlorofluorobenzenes are liquids.[3][5]
Irritancy Causes skin, eye, and respiratory irritation.[3][4][6]This is a common characteristic of halogenated aromatic compounds.[2][4]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][7]A general precaution for halogenated organic solvents.[7]
Flammability Potentially flammable.Many similar small halogenated aromatic compounds are flammable liquids.[6][8]
Environmental Hazard Assumed to be hazardous to the environment.Halogenated organic compounds can be persistent and harmful to aquatic life.[9]
Regulatory Context

As a halogenated organic compound, this chemical waste is subject to stringent environmental regulations. In the United States, it would likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Many jurisdictions explicitly prohibit the landfilling of liquid halogenated organic wastes.[10][11][12] The core principle is to segregate this waste stream for specialized treatment.

Section 2: Pre-Disposal Procedures & Laboratory Best Practices

Proper handling in the laboratory is the first step in a safe disposal workflow.

Personal Protective Equipment (PPE)

Always handle 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene inside a certified chemical fume hood. The following minimum PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Segregation: A Critical Step

Proper segregation is essential for both safety and cost-effective disposal.[1]

  • Halogenated vs. Non-Halogenated: Designate a specific waste container for "Halogenated Organic Waste." Never mix this with non-halogenated solvents.[1][13] This is because the disposal methods differ significantly; high-temperature incineration with acid gas scrubbing is required for halogenated materials.[14]

  • Avoid Incompatibles: Do not mix with strong oxidizing agents or strong bases unless it is part of a validated experimental quenching procedure.[2][15]

Waste Collection and Labeling
  • Container: Use a designated, chemically compatible, and leak-proof container with a secure screw cap.

  • Labeling: Immediately label the container. The label must be clear and permanent, including:

    • The full chemical name: "1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene"

    • The words "HAZARDOUS WASTE "

    • A clear indication of the hazards (e.g., "Irritant," "Flammable")

    • The accumulation start date.

Section 3: Step-by-Step Disposal Protocol

Direct chemical treatment or neutralization of this compound in a standard laboratory setting is not recommended . The carbon-fluorine bond is exceptionally strong, and degradation attempts without specialized equipment can be ineffective or create unknown hazardous byproducts. The correct procedure involves professional disposal.

Step 1: Waste Accumulation

  • Carefully transfer the waste chemical into the properly labeled "Halogenated Organic Waste" container.

  • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

Step 2: Contact Your Institution's Environmental Health & Safety (EH&S) Office

  • This is the most critical operational step. Your institutional or company EH&S department is the designated authority for hazardous waste management.

  • Provide them with the full chemical name and an estimate of the quantity to be disposed of. They will provide a waste pickup request form and schedule a collection.

Step 3: Prepare for Pickup

  • Ensure the waste container is clean on the outside and the cap is securely fastened.

  • Store the container in a designated satellite accumulation area that is secure and has secondary containment.

Step 4: Professional Disposal

  • Your EH&S office will manage the transfer to a licensed hazardous waste disposal facility.

  • The approved and required method for final destruction of this compound is high-temperature incineration .[14] This process ensures the complete breakdown of the molecule into simpler, less harmful components. The incinerators are equipped with "scrubbers" that neutralize the acidic gases (hydrochloric acid and hydrofluoric acid) generated during combustion.

Step 5: Documentation

  • Retain all records and manifests associated with the waste pickup. This documentation is a legal requirement and part of your laboratory's safety compliance record.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper disposal of 1-Chloro-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene.

Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Professional Disposal (Managed by EH&S) A Identify Waste: 1-Chloro-4-[chloro(difluoro)-methoxy] -2-fluoro-benzene B Select Designated HALOGENATED Waste Container A->B Halogenated Compound C Properly Label Container - Full Chemical Name - 'Hazardous Waste' B->C D Store Safely in Satellite Accumulation Area C->D E Contact Institutional EH&S for Pickup D->E Container Full or Project Complete F EH&S Schedules Pickup with Licensed Waste Vendor E->F Hand-off G Transport to a Certified Hazardous Waste Facility F->G H Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing G->H

Caption: Disposal workflow for halogenated hazardous waste.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION, Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. 10

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board. 11

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. 1

  • 1-Chloro-4-fluoro-2-methylbenzene SDS, 33406-96-1 Safety Data Sheets. ECHEMI. 8

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. 12

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). 13

  • SAFETY DATA SHEET - 2-Chloro-4-fluoronitrobenzene. TCI Chemicals. 7

  • Validated methods for degrading hazardous chemicals: some halogenated compounds. National Library of Medicine. 16

  • SAFETY DATA SHEET - 4-Chloroanisole. Acros Organics. 2

  • SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Thermo Fisher Scientific. 3

  • SAFETY DATA SHEET - 1-Chloro-4-fluorobenzene. Thermo Fisher Scientific. 6

  • Chemical Safety Data Sheet - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE. ChemicalBook. 17

  • SAFETY DATA SHEET - 1-Chloro-3,4-difluorobenzene. Fisher Scientific. 15

  • SAFETY DATA SHEET - 4-Chloro-2-fluoronitrobenzene, 98%. Fisher Scientific. 4

  • FLUOROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. 9

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. 14

  • 1-Chloro-2-fluorobenzene - Hazardous Agents. Haz-Map. 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.